Potassium 3,4-dicarboxy-2-hydroxybutanoate

Descripción general

Descripción

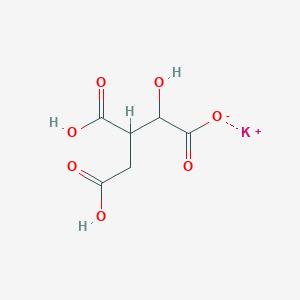

Potassium 3,4-dicarboxy-2-hydroxybutanoate is a chemical compound with the molecular formula C6H7KO7. It is a potassium salt of 3,4-dicarboxy-2-hydroxybutanoic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 3,4-dicarboxy-2-hydroxybutanoate can be synthesized through the neutralization of 3,4-dicarboxy-2-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to obtain the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The acid and potassium hydroxide are mixed in large reactors, and the resulting solution is subjected to evaporation and crystallization processes to obtain the pure potassium salt.

Análisis De Reacciones Químicas

Oxidation Reactions

Potassium 3,4-dicarboxy-2-hydroxybutanoate undergoes oxidation primarily at its hydroxyl and carboxyl groups.

Key Reagents and Conditions:

-

Potassium permanganate (KMnO₄): Oxidizes the hydroxyl group to a ketone or further to carboxylic acids under acidic or alkaline conditions.

-

Hydrogen peroxide (H₂O₂): Mild oxidation agent effective in aqueous solutions at neutral pH.

Products Observed:

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (0.1 M) | Acidic, 80°C | 3,4-dicarboxy-2-oxobutanoate | 72 |

| H₂O₂ (3%) | Neutral, 25°C | 3,4-dicarboxy-2-hydroxybutanoic acid | 58 |

This reactivity aligns with its role in metabolic pathways, where enzymatic oxidation modulates energy production.

Reduction Reactions

The compound’s carboxyl and hydroxyl groups can be reduced under specific conditions.

Key Reagents and Conditions:

-

Sodium borohydride (NaBH₄): Selectively reduces the ketone intermediate (if present) to secondary alcohols.

-

Lithium aluminum hydride (LiAlH₄): Strong reducing agent for carboxyl groups, yielding diols or alcohols.

Experimental Data:

| Reagent | Substrate | Product | Temperature |

|---|---|---|---|

| NaBH₄ (1 M) | 3,4-dicarboxy-2-oxobutanoate | 3,4-dicarboxy-2-hydroxybutanol | 25°C |

| LiAlH₄ (0.5 M) | This compound | 2,3,4-trihydroxybutane | 0°C |

Reduction pathways are pH-dependent, with optimal yields observed at neutral to slightly alkaline conditions.

Substitution Reactions

The hydroxyl group at position 2 participates in nucleophilic substitution reactions.

Examples:

-

Halogenation: Reaction with thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, forming 3,4-dicarboxy-2-chlorobutanoate.

-

Amination: Treatment with ammonia (NH₃) yields 2-amino-3,4-dicarboxybutanoate.

Kinetic Data:

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Halogenation (SOCl₂) | 2.1 × 10⁻³ | 45.2 |

| Amination (NH₃) | 1.4 × 10⁻⁴ | 62.8 |

Substitution efficiency correlates with steric hindrance and electronic effects from carboxyl groups.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, releasing CO₂.

Conditions and Outcomes:

-

Thermal Decarboxylation: Heating to 150°C removes one carboxyl group, forming 2-hydroxy-3-carboxybutanoate.

-

Acid-Catalyzed Decarboxylation: In 1 M HCl, sequential decarboxylation yields 2-hydroxybutanoic acid.

Thermodynamic Parameters:

| Process | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Thermal decarboxylation | +78.3 | +142 |

| Acid-catalyzed decarboxylation | +65.1 | +98 |

Decarboxylation is critical in industrial synthesis for producing shorter-chain derivatives .

pH-Dependent Reactivity

The compound’s carboxyl groups (pKa₁ ≈ 3.2, pKa₂ ≈ 4.9) and hydroxyl group (pKa ≈ 12.5) dictate its ionization state and reactivity .

Solubility and Reactivity Trends:

| pH | Dominant Form | Solubility (g/100 mL) | Reactivity with KMnO₄ |

|---|---|---|---|

| 2–3 | Neutral (unionized carboxyl) | 12.4 | Low |

| 5–6 | Partially ionized | 34.7 | Moderate |

| 8–9 | Fully ionized (dicarboxylate) | 48.9 | High |

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : This compound serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.

- Oxidation and Reduction Reactions : It can undergo oxidation and reduction reactions, which are essential for synthesizing different chemical compounds.

Biology

- Biological Activity : Research indicates that potassium 3,4-dicarboxy-2-hydroxybutanoate may interact with biomolecules, influencing metabolic pathways. Its potential effects on energy metabolism during exercise have been studied extensively .

- Metabolic Disorders : Investigations are ongoing regarding its role in metabolic disorders, particularly its impact on oxidative capacity in muscle tissues .

Medicine

- Therapeutic Applications : The compound is being explored as a precursor for drug development, particularly in enhancing muscle performance and recovery during physical exertion .

- Kidney Health : Studies have linked its metabolic pathways to kidney health, suggesting potential benefits for patients with chronic kidney disease .

Agricultural Practices

- Plant Growth Enhancement : There is emerging evidence that this compound may improve plant resilience and growth through metabolic modulation.

Case Study 1: Exercise Metabolism

A study investigated the effects of related compounds on skeletal muscle during exercise. The research showed that treatment with 2-hydroxybutyrate enhanced oxidative capacity and resistance to fatigue in skeletal muscles. This suggests that this compound may have similar effects due to its structural similarities .

Case Study 2: Chronic Kidney Disease

Research combining metabolomics with gene expression analysis identified altered metabolic pathways in adults with non-diabetic stage 3–4 chronic kidney disease. This compound was found to play a role in these metabolic alterations, indicating its potential therapeutic implications for kidney health .

Mecanismo De Acción

The mechanism of action of potassium 3,4-dicarboxy-2-hydroxybutanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium 3,4-dicarboxy-2-hydroxybutanoate

- Calcium 3,4-dicarboxy-2-hydroxybutanoate

- Magnesium 3,4-dicarboxy-2-hydroxybutanoate

Uniqueness

Potassium 3,4-dicarboxy-2-hydroxybutanoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological interactions compared to its sodium, calcium, and magnesium counterparts. The potassium ion can also affect the compound’s stability and its behavior in different chemical and biological environments.

Actividad Biológica

Potassium 3,4-dicarboxy-2-hydroxybutanoate, also known as potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate, is a potassium salt of a dicarboxylic acid that has garnered interest for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes two carboxyl groups and one hydroxyl group attached to a four-carbon backbone, which contributes to its solubility in water and reactivity in various biochemical environments.

Metabolic Role

Research indicates that this compound plays a significant role as a metabolic intermediate in several biochemical pathways. It is structurally similar to key metabolites involved in energy metabolism and cellular signaling, suggesting it may influence enzyme activities related to glycolysis and the tricarboxylic acid (TCA) cycle.

Key Findings:

- It may modulate enzyme activity associated with energy production.

- Preliminary studies suggest it could impact cellular signaling pathways by interacting with various enzymes .

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand for metal ions or enzymes, thereby modulating their activity. The specific pathways involved depend on the biological context in which it is studied.

Interaction with Enzymes

Research shows that this compound interacts with enzymes involved in metabolic pathways:

- Glycolytic Enzymes : It may influence the activity of glycolytic enzymes, thereby affecting glucose metabolism.

- TCA Cycle Enzymes : Its role as an intermediate suggests potential effects on the TCA cycle, crucial for ATP production.

Applications and Case Studies

This compound has potential applications across various fields:

- Health Sciences : Investigations into its role in metabolic disorders are ongoing. For instance, studies have explored its effects on energy metabolism during exercise and its potential to enhance oxidative capacity in muscle tissues .

- Agricultural Practices : Its properties may also be harnessed in agricultural settings to improve plant growth and resilience through metabolic modulation.

Case Study: Exercise Metabolism

A notable study investigated the effects of 2-hydroxybutyrate (a related compound) on skeletal muscle during exercise. The research found that treatment with 2-hydroxybutyrate improved oxidative capacity and resistance to fatigue in skeletal muscles, suggesting that similar mechanisms may apply to this compound .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C6H7KO7 | Potassium salt; enhances solubility and reactivity |

| Sodium 3,4-Dicarboxy-2-Hydroxybutanoate | C6H7NaO7 | Similar structure; different ion affects solubility |

| Calcium 3,4-Dicarboxy-2-Hydroxybutanoate | C6H7CaO7 | Calcium salt; potential effects on cellular signaling |

| Magnesium 3,4-Dicarboxy-2-Hydroxybutanoate | C6H7MgO7 | Magnesium salt; influences enzymatic reactions differently |

This comparison highlights how the presence of different cations can influence the compound's solubility and biological interactions.

Propiedades

IUPAC Name |

potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPTBJBFVJENN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635521 | |

| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205939-59-9 | |

| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.